1-(4-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine
Description
Properties
IUPAC Name |
(4-methoxyphenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12(2)16-19-20-17(24-16)13-8-10-21(11-9-13)18(22)14-4-6-15(23-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKACLSSTSGQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Piperidine Ring: The oxadiazole intermediate can be reacted with a piperidine derivative under suitable conditions to form the desired piperidine-oxadiazole structure.
Introduction of the Methoxyphenyl Group: The final step involves the coupling of the piperidine-oxadiazole intermediate with a methoxyphenyl derivative, often using a coupling reagent such as a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isopropyl group or the methoxy group.
Reduction: Reduction reactions could target the oxadiazole ring or the carbonyl group.
Substitution: The aromatic methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit antimicrobial properties. Studies have shown that 1-(4-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine demonstrates significant activity against various bacterial strains. For example, tests conducted on Gram-positive and Gram-negative bacteria revealed effective inhibition zones, suggesting its potential as a new antimicrobial agent .
Anticancer Properties
The compound's structure allows it to interact with various biological targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. In vitro studies have shown that the compound can inhibit cell proliferation in several cancer cell lines, including breast and lung cancer cells .
Anti-inflammatory Effects
Inflammation plays a crucial role in numerous diseases, including arthritis and cardiovascular disorders. Research has indicated that 1-(4-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokine production. Animal models have demonstrated reduced inflammation markers upon treatment with this compound .
Neuroprotective Activity
Emerging evidence suggests that the compound may possess neuroprotective properties. Studies involving neurodegenerative models have indicated that it can mitigate oxidative stress and improve neuronal survival rates. This suggests potential applications in treating conditions like Alzheimer’s disease .
Case Studies
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it is being studied as a pharmaceutical agent, its mechanism of action might involve binding to a specific protein or enzyme, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine-Oxadiazole Scaffold
The following table highlights key structural and functional differences between the target compound and analogous derivatives:
Functional and Pharmacological Differences
- Antibacterial Activity : Compounds like 6a (5-phenyl substitution) demonstrated significant antibacterial effects, attributed to the sulfonyl group enhancing membrane penetration and the oxadiazole’s electron-deficient nature disrupting bacterial enzymes . The target compound lacks a sulfonyl group, which may reduce antibacterial efficacy but improve CNS bioavailability.
- Serotonin Receptor Modulation : Usmarapride’s indazole and methoxypropylpiperidine substituents enable 5-HT4 receptor binding, a mechanism absent in the target compound due to its methoxybenzoyl group .
- Anti-Inflammatory Activity: Compound 4i’s dimethoxyphenyl-oxadiazole and propanone chain facilitate COX-2 inhibition, whereas the target compound’s isopropyl-oxadiazole may favor different pharmacokinetic profiles .
Physicochemical Properties
- Thermal Stability : Oxadiazole derivatives with aryl substituents (e.g., 5-phenyl) exhibit higher melting points (>200°C) due to π-π stacking, while alkyl-substituted analogs (e.g., 5-isopropyl) may show lower thermal stability .
Biological Activity
The compound 1-(4-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine is a hybrid molecule featuring a piperidine core linked to an oxadiazole moiety and a methoxybenzoyl group. This structure suggests potential biological activity, particularly in pharmacology and medicinal chemistry. The oxadiazole ring is known for its diverse biological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Antimicrobial Activity
Research has indicated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. A study by Dhumal et al. (2016) demonstrated that compounds containing the oxadiazole ring effectively inhibited Mycobacterium bovis BCG, suggesting that similar derivatives may also possess antimicrobial activity against various pathogens .
Anticancer Potential
The hybridization of the oxadiazole moiety with piperidine has been linked to anticancer activity. Studies have shown that oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) . The presence of the methoxy group may enhance lipophilicity, facilitating better cellular uptake and bioactivity.
Enzyme Inhibition
The compound is anticipated to exhibit inhibitory effects on monoamine oxidase (MAO), as suggested by studies on similar piperazine and oxadiazole derivatives . Molecular docking studies indicate that such compounds can effectively bind to the active sites of MAO enzymes, which are crucial in neurotransmitter metabolism.
Study 1: Antimicrobial Efficacy
In a comparative study on various oxadiazole derivatives, compounds similar to 1-(4-methoxybenzoyl)-4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine were tested against a range of bacterial strains. Results indicated minimum inhibitory concentrations (MICs) ranging from 0.9 to 6.25 µmol/mL for the most active derivatives .
| Compound ID | MIC (µmol/mL) | Activity Type |
|---|---|---|
| 8a | 0.9 | Antimicrobial |
| 8b | 6.25 | Antimicrobial |
Study 2: Anticancer Activity
A series of piperidine-based oxadiazole derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. The most promising compounds exhibited IC50 values between 0.47–1.4 µM against thymidylate synthase .
| Compound ID | IC50 (µM) | Target Enzyme |
|---|---|---|
| A | 0.47 | Thymidylate Synthase |
| B | 1.4 | Thymidylate Synthase |
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds like this one may inhibit critical enzymes involved in metabolic pathways.
- Cell Membrane Interaction : The lipophilic nature due to the methoxy group may facilitate interaction with cell membranes.
- Molecular Docking : Computational studies suggest strong binding affinities to target proteins involved in disease processes.
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Duration | Yield Optimization |
|---|---|---|---|
| Oxadiazole formation | KOH, CS₂, EtOH, reflux | 4–5 hrs | Controlled pH and stoichiometry |
| Coupling | LiH, DMF, 25–30°C | 4–6 hrs | Excess electrophile (1.2 eq.) |
How is structural characterization performed for this compound?
Basic Research Question
Structural elucidation relies on spectral techniques:
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonyl (S=O, ~1150–1250 cm⁻¹) groups .
- ¹H-NMR : Identifies methoxy protons (δ 3.8–4.0 ppm), piperidine ring protons (δ 1.5–3.5 ppm), and oxadiazole-linked protons (δ 7.0–8.0 ppm) .
- EI-MS : Molecular ion peaks (e.g., m/z 385 [M⁺]) validate the molecular formula .
Advanced Tip : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives .
What protocols are used for evaluating antibacterial activity?
Basic Research Question
Standard assays include:
- Agar well diffusion : Test compound solutions (1–100 µg/mL) are applied to bacterial cultures (e.g., E. coli, S. aureus), with zones of inhibition measured after 24 hrs .
- MIC determination : Broth dilution assays quantify the minimum inhibitory concentration (MIC) using serial dilutions .
Data Interpretation : Activity correlates with electron-withdrawing substituents on the oxadiazole ring (e.g., nitro groups enhance potency) .
How can reaction yields be optimized during synthesis?
Advanced Research Question
Critical factors include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of oxadiazole intermediates .
- Base strength : LiH outperforms weaker bases (e.g., Na₂CO₃) in deprotonating thiol groups during coupling .
- Temperature control : Maintaining 25–30°C prevents side reactions (e.g., sulfonate hydrolysis) .
Case Study : Substituting Na₂CO₃ with LiH increased yields from 45% to 72% in analogous compounds .
What structure-activity relationship (SAR) trends are observed for bioactivity?
Advanced Research Question
Key SAR insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
